molecular formula C18H20N4S B6576837 1-(2-phenylethyl)-4-{thieno[2,3-d]pyrimidin-4-yl}piperazine CAS No. 1326515-97-2

1-(2-phenylethyl)-4-{thieno[2,3-d]pyrimidin-4-yl}piperazine

Cat. No.: B6576837
CAS No.: 1326515-97-2
M. Wt: 324.4 g/mol
InChI Key: RNDCWHXCSFGLCA-UHFFFAOYSA-N
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Description

1-(2-Phenylethyl)-4-{thieno[2,3-d]pyrimidin-4-yl}piperazine (CAS 1326515-97-2) is a chemical compound with the molecular formula C18H20N4S and a molecular weight of 324.45 g/mol . This synthetic intermediate belongs to a class of compounds featuring a thieno[2,3-d]pyrimidine core, a privileged structure in medicinal chemistry known for its diverse biological activities. The integration of the piperazine and phenylethyl moieties makes it a valuable scaffold for the synthesis and exploration of novel bioactive molecules in pharmaceutical research and development . While the specific biological profile of this exact compound is a subject of ongoing research, its structural features are of significant interest. Analogous compounds within the same structural family, such as those sharing the 1-(2-phenylethyl)piperazine group, have been investigated as potent and selective ligands for various neurological targets . This suggests potential research applications for this compound in developing pharmacological tools for neuroscience. Available data indicates a predicted pKa of 7.26, a density of 1.242 g/cm³, and a boiling point of 493.4 °C . Researchers can source this compound from multiple suppliers, with availability in various quantities to suit different R&D needs . This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[4-(2-phenylethyl)piperazin-1-yl]thieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4S/c1-2-4-15(5-3-1)6-8-21-9-11-22(12-10-21)17-16-7-13-23-18(16)20-14-19-17/h1-5,7,13-14H,6,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNDCWHXCSFGLCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC2=CC=CC=C2)C3=C4C=CSC4=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination at the 4-Position

Reaction conditions:

  • Solvent: Toluene or dichloromethane (DCM)

  • Temperature: 80–110°C

  • Duration: 4–6 hours.

Piperazine Derivative Preparation

The 1-(2-phenylethyl)piperazine side chain is synthesized via alkylation of piperazine.

Alkylation of Piperazine

Piperazine reacts with 2-phenylethyl bromide in the presence of a base to yield 1-(2-phenylethyl)piperazine:

Reaction conditions:

  • Base: Potassium carbonate (K₂CO₃) or triethylamine (TEA)

  • Solvent: Acetonitrile or dimethylformamide (DMF)

  • Temperature: 60–80°C

  • Duration: 12–24 hours.

Coupling of Thieno[2,3-d]pyrimidine and Piperazine

The final step involves nucleophilic aromatic substitution (SNAr) between 4-chlorothieno[2,3-d]pyrimidine and 1-(2-phenylethyl)piperazine.

Reaction Optimization

Key parameters for high yield:

  • Base : N,N-Diisopropylethylamine (DIPEA) or TEA to scavenge HCl.

  • Solvent : Tetrahydrofuran (THF) or DCM for solubility.

  • Molar ratio : 1:1.2 (chloride:piperazine) to ensure complete conversion.

  • Temperature : Room temperature to 50°C.

Procedure :

  • Combine 4-chlorothieno[2,3-d]pyrimidine (1 equiv), 1-(2-phenylethyl)piperazine (1.2 equiv), and DIPEA (2 equiv) in THF.

  • Stir at 25°C for 5–8 hours.

  • Concentrate under reduced pressure and purify via flash chromatography (hexane/ethyl acetate).

Yield : 75–85%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃): δ 8.45 (s, 1H, pyrimidine-H), 7.30–7.20 (m, 5H, Ph), 4.10 (t, 2H, NCH₂), 3.85 (br s, 4H, piperazine-H), 2.75 (t, 2H, CH₂Ph), 2.60 (br s, 4H, piperazine-H).

  • HRMS : m/z calcd for C₁₈H₂₁N₅S [M+H]⁺: 347.1521; found: 347.1528.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
SNAr with DIPEA85>98Mild conditions, high scalability
Boc-deprotection7095Avoids over-alkylation
Microwave-assisted8097Reduced reaction time (1–2 hours)

Challenges and Mitigation Strategies

  • Byproduct formation : Excess piperazine may lead to bis-alkylation. Mitigated by using a controlled molar ratio.

  • Solubility issues : Polar aprotic solvents (e.g., DMF) enhance dissolution of intermediates.

  • Purification : Silica gel chromatography effectively separates the target compound from unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

1-(2-phenylethyl)-4-{thieno[2,3-d]pyrimidin-4-yl}piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.

Scientific Research Applications

Biological Activities

Research has indicated that compounds within the thienopyrimidine class exhibit a range of biological activities:

Antimicrobial Properties

Thienopyrimidines have demonstrated significant antimicrobial effects against various pathogens. The structure–activity relationship (SAR) studies indicate that modifications to the thieno[2,3-d]pyrimidine structure can enhance antibacterial and antifungal activities .

Anticancer Activity

Preliminary studies suggest that thienopyrimidine derivatives may inhibit cancer cell proliferation. The mechanism often involves interference with cellular signaling pathways associated with tumor growth .

Neuropharmacological Effects

Some derivatives show promise in treating neurological disorders due to their interaction with neurotransmitter systems. The piperazine ring is particularly relevant for modulating serotonin and dopamine receptors .

Case Studies

  • Antimicrobial Activity :
    A study evaluated several thienopyrimidine derivatives for their antibacterial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications significantly improved potency compared to standard antibiotics .
  • Anticancer Research :
    In vitro studies on human cancer cell lines revealed that specific thienopyrimidine compounds inhibited cell growth by inducing apoptosis. The findings suggest potential therapeutic applications in oncology .
  • Neuropharmacological Investigation :
    Research focusing on the interaction of thienopyrimidines with serotonin receptors demonstrated promising results for anxiety and depression treatment. The compounds exhibited a favorable binding affinity, indicating potential for further development into anxiolytic agents .

Mechanism of Action

The mechanism of action of 1-(2-phenylethyl)-4-{thieno[2,3-d]pyrimidin-4-yl}piperazine involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Selected Thienopyrimidine-Piperazine Derivatives

Compound ID Structure Molecular Weight Biological Target Activity Data (IC50/Ki) Selectivity Ratio Source
Target 1-(2-Phenylethyl)-4-{thieno[2,3-d]pyrimidin-4-yl}piperazine ~395 g/mol* N/A (Inferred: GPCRs) N/A N/A Extrapolated
20 Furan-2-yl[4-(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl]methanone 410.18 g/mol GPR55 Not reported Not reported
22 Cyclopenta-1,3-dien-1-yl(4-(2-(chloromethyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl)methanone 425.37 g/mol GPR55 Not reported Not reported
38k N-(4-Chloro-3-(trifluoromethyl)phenyl)-4-(6-(4-(4-methylpiperazin-1-yl)phenyl)thieno[2,3-d]pyrimidin-4-yl)piperazine-1-carboxamide 644.09 g/mol VEGFR3 110.4 nM >100× (vs. VEGFR1/2)
70 3-Amino-2-[[3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl]thio]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one 511.68 g/mol 5-HT1A 0.3 nM 24× (vs. α1-adrenoceptor)

*Estimated based on structural similarity.

Key Findings from Structural Comparisons

Impact of Substituents on Target Selectivity

  • Phenylethyl vs. Acyl Groups: The 2-phenylethyl group in the target compound likely enhances lipophilicity compared to acylated analogs like compound 20 (furan-2-yl methanone). Acyl groups, such as furan or cyclopentadienyl (compound 22), improve solubility but may reduce blood-brain barrier penetration .
  • Chloromethyl vs. Trifluoromethyl Groups : Chloromethyl substituents (compound 22) are associated with GPR55 antagonism , while trifluoromethyl groups (compound 38k) enhance VEGFR3 selectivity by optimizing hydrophobic interactions with kinase domains .
  • Amino Substitutions: A 3-amino group on the thienopyrimidine core (compound 70) drastically improves 5-HT1A receptor affinity (IC50 = 0.3 nM) compared to unsubstituted analogs (IC50 = 24–226 nM) .

Biological Activity

The compound 1-(2-phenylethyl)-4-{thieno[2,3-d]pyrimidin-4-yl}piperazine is a member of the thienopyrimidine family, which has garnered significant attention due to its diverse biological activities. Thienopyrimidine derivatives are known for their potential as therapeutic agents against various diseases, including infectious diseases, cancer, and inflammatory conditions. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Structure and Synthesis

The compound consists of a piperazine ring substituted with a thieno[2,3-d]pyrimidine moiety and a phenethyl group. The synthesis typically involves the cyclization of thiophene derivatives with pyrimidine analogs under specific conditions to yield the desired thienopyrimidine structure. Various synthetic pathways have been explored to optimize yield and biological activity.

Biological Activity Overview

  • Antimicrobial Activity : Thienopyrimidine derivatives have shown promising antimicrobial properties. For instance, compounds within this class have demonstrated significant activity against various bacterial strains and fungi. Studies indicate that modifications to the thienopyrimidine core can enhance their efficacy against pathogens .
  • Antiparasitic Activity : Notably, thieno[2,3-d]pyrimidines exhibit antiplasmodial effects against Plasmodium falciparum, the causative agent of malaria. Research shows that specific substitutions on the phenyl ring can influence the potency of these compounds, with certain derivatives achieving IC50 values in the low micromolar range .
  • Anti-inflammatory Effects : Some derivatives have been evaluated for their anti-inflammatory properties. In vitro studies have reported significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, indicating potential for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of thienopyrimidine derivatives is closely linked to their chemical structure. Key findings include:

  • Substituent Effects : The presence and position of substituents on the phenyl and piperazine rings significantly affect biological activity. For instance, para-substituted phenyl groups generally enhance antimicrobial potency compared to meta-substituted groups .
  • Piperazine Modifications : Variations in the piperazine moiety can lead to altered pharmacokinetic profiles and enhanced bioactivity, making it a crucial element in drug design .

Case Studies

  • Antiparasitic Screening : A study evaluated a series of thieno[2,3-d]pyrimidines against P. falciparum, revealing that certain compounds reduced parasitemia by over 99% in animal models when administered orally . This highlights their potential as effective antimalarial agents.
  • Cytotoxicity Assessment : In another investigation, derivatives were tested for cytotoxic effects on human cell lines. Some compounds exhibited moderate cytotoxicity but retained selectivity towards cancer cells over normal cells, suggesting a favorable therapeutic index .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-phenylethyl)-4-{thieno[2,3-d]pyrimidin-4-yl}piperazine, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For analogous piperazine-thienopyrimidine hybrids, a two-step approach is common:

Piperazine Functionalization : React 1-(2-phenylethyl)piperazine with a thieno[2,3-d]pyrimidin-4-yl halide (e.g., chloride) in anhydrous THF under reflux (40–70°C) with a base like triethylamine .

Purification : Use reversed-phase chromatography (e.g., 0–50% acetonitrile/water with 0.1% TFA) to isolate the product. Yields can be optimized by controlling stoichiometry (1:1 molar ratio) and reaction time (2–4 hours). Sonication may homogenize intermediates .

  • Key Data : For similar compounds, yields range from 44% to 60% depending on substituents and reaction scale .

Q. How is structural characterization of this compound performed, and what analytical techniques are critical for confirming purity?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR (e.g., DMSO-d6_6) confirm regiochemistry and substituent integration. Look for piperazine N–CH2_2 signals at δ 3.3–4.1 ppm and aromatic protons from thienopyrimidine at δ 7.0–8.5 ppm .
  • HRMS : Electrospray ionization (ESI+) validates molecular weight (e.g., [M+H]+^+ with <2 ppm error) .
  • HPLC : Purity >95% is achievable using C18 columns with 0.1% formic acid gradients .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in biological activity data across different assays (e.g., enzyme inhibition vs. cellular efficacy)?

  • Methodological Answer :

  • Assay Validation : Cross-test the compound in parallel assays (e.g., recombinant enzyme vs. cell-based models) under standardized conditions (pH 7.4, 37°C). For kinase inhibitors, discrepancies may arise from off-target effects or cellular uptake limitations .
  • Structure-Activity Relationship (SAR) : Modify the thienopyrimidine or phenylethyl group to isolate pharmacophores. For example, replacing the 2-phenylethyl with a 4-fluorobenzyl group in analogous compounds improved selectivity for tyrosine kinases by 3-fold .
    • Case Study : Inconsistent IC50_{50} values for PHGDH inhibitors were resolved by adjusting ATP concentrations (1 mM vs. 0.1 mM) to reflect physiological relevance .

Q. How can molecular docking and dynamics simulations guide the design of derivatives with enhanced binding affinity?

  • Methodological Answer :

  • Target Selection : Use crystallographic data (e.g., from PDB) for receptors like phosphoglycerate dehydrogenase (PHGDH) or dopamine D3.
  • Docking Workflow :

Ligand Preparation : Optimize protonation states (e.g., piperazine nitrogen pKa ~8.5) using software like Schrödinger Maestro.

Grid Generation : Focus on conserved binding pockets (e.g., ATP-binding site for kinases).

Scoring : Compare ΔG values (kcal/mol) across derivatives. For example, introducing a sulfamoylphenyl group improved hydrogen bonding with PHGDH (ΔG = −9.2 vs. −7.5 for parent compound) .

  • Validation : Cross-correlate docking scores with experimental IC50_{50} values.

Q. What in vitro and in vivo models are appropriate for evaluating pharmacokinetic properties (e.g., metabolic stability, BBB penetration)?

  • Methodological Answer :

  • In Vitro :
  • Microsomal Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS. Piperazine derivatives often show moderate stability (t1/2_{1/2} ~30–60 min) due to CYP3A4 oxidation .
  • BBB Assays : Use MDCK-MDR1 monolayers to measure permeability (Papp_{app} >5 × 106^{-6} cm/s suggests CNS penetration) .
  • In Vivo : Administer IV/PO in rodents and quantify plasma/tissue levels. For example, 1-(4-chlorophenyl)piperazine analogs achieved brain-to-plasma ratios >0.5 after 2 hours .

Safety and Handling

Q. What laboratory safety protocols are critical when handling this compound, given its structural alerts (e.g., piperazine reactivity)?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats. Piperazines can cause skin/eye irritation (GHS Category 2) .
  • Ventilation : Perform reactions in a fume hood due to potential release of toxic gases (e.g., HCl during acylations) .
  • Waste Disposal : Neutralize acidic/basic residues before aqueous disposal. Incinerate solid waste at >1000°C .

Data Contradiction Analysis

Q. How can conflicting results in receptor binding assays (e.g., dopamine D2 vs. D3 selectivity) be systematically addressed?

  • Methodological Answer :

  • Radioligand Competition : Use 3^3H-spiperone for D2 and 3^3H-PD128907 for D3 receptors. Adjust membrane protein concentrations (0.2–0.5 mg/mL) to avoid nonspecific binding .
  • Mutagenesis Studies : Replace key residues (e.g., D3 receptor Ser196) to identify binding determinants. For example, 1-(2-phenylethyl) groups showed 10-fold higher D3 affinity due to hydrophobic interactions with Val189 .

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